EWS-FLI1 Transcriptional Inhibition: Plicamycin (Mithramycin A) vs. Second-Generation Analog EC-8105
In a direct luciferase-reporter assay employing TC32 Ewing sarcoma cells stably expressing NR0B1 promoter-driven luciferase, mithramycin A (plicamycin) inhibited EWS-FLI1 activity with an IC₅₀ of 17 nmol/L (95% CI 15–18) [1]. The biosynthetic analog EC-8105 reduced the IC₅₀ to 2 nmol/L (95% CI 2–3), representing an 8.5-fold improvement in potency. This advantage was preserved in cell-viability assays (IC₅₀ 15.5 nmol/L for mithramycin A versus 3.29 nmol/L for EC-8105 (95% CI 3.1–3.5)) [1]. Thus, while plicamycin remains a validated EWS-FLI1 inhibitor, procurement for Ewing sarcoma research must acknowledge that its potency is ~5- to 8.5-fold lower than the lead second-generation congener EC-8105.
| Evidence Dimension | IC₅₀ for EWS-FLI1-driven luciferase activity |
|---|---|
| Target Compound Data | 17 nmol/L (95% CI 15–18) [1] |
| Comparator Or Baseline | EC-8105 IC₅₀ = 2 nmol/L (95% CI 2–3) [1] |
| Quantified Difference | 8.5-fold lower potency of plicamycin |
| Conditions | TC32 Ewing sarcoma cells, NR0B1-luciferase reporter, 12 h treatment, n=3 independent experiments |
Why This Matters
Investigators targeting EWS-FLI1 must consider that plicamycin requires 8.5-fold higher concentrations than EC-8105 to achieve equivalent on-target suppression, directly impacting dose selection and therapeutic window calculations.
- [1] Hong SH, Xie J, Cheng B, Cardona DM, Kirsch DG, Bentley RC, et al. Identification of mithramycin analogs with improved targeting of the EWS-FLI1 transcription factor. Clin Cancer Res. 2016 Mar 15;22(16):4105-18. DOI: 10.1158/1078-0432.CCR-15-2624. View Source
